2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile
Overview
Description
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C13H20BN3O2 and its molecular weight is 261.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Characterization: Studies have focused on the synthesis and structural characterization of compounds related to 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile. This includes the use of spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction for confirming compound structures. Density Functional Theory (DFT) calculations have also been employed for molecular structure analysis (Liao et al., 2022).
Molecular Structure and Conformation Analysis
- Molecular Structure and Conformation Analysis: DFT and X-ray diffraction are used to analyze the molecular structure and conformation of these compounds. This approach helps in understanding the molecular structure characteristics and molecular conformations, essential for applications in various fields (Yang et al., 2021).
Applications in Organic Intermediates
- Organic Intermediate Uses: These compounds serve as organic intermediates, especially in the synthesis of biologically active compounds. The compounds' structural properties make them suitable for a variety of applications in organic chemistry and material science (Wu et al., 2021).
Applications in Luminescent Materials
- Luminescent Material Synthesis: The compound has been utilized in the synthesis of luminescent materials. It is used in creating polymers with specific photoluminescent properties, which have potential applications in optoelectronics and sensor technology (Cheon et al., 2005).
Advanced Material Development
- Advanced Material Development: These compounds are instrumental in the development of advanced materials, including polymers and nanomaterials with unique properties. This has implications for fields such as nanotechnology, material science, and electronics (Fischer et al., 2013).
Properties
IUPAC Name |
2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BN3O2/c1-11(2,9-15)17-8-10(7-16-17)14-18-12(3,4)13(5,6)19-14/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTRSRMFBGJSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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